[(2-Methylbenzyl)thio]acetic acid
Overview
Description
“[(2-Methylbenzyl)thio]acetic acid” is a chemical compound with the CAS Number: 18926-49-3. It has a molecular weight of 196.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
“[(2-Methylbenzyl)thio]acetic acid” is a solid at room temperature. It has a molecular weight of 196.27 .Scientific Research Applications
Synthetic Chemistry
“[(2-Methylbenzyl)thio]acetic acid” is a chemical compound with the molecular formula C10H12O2S . It’s used in synthetic chemistry as a building block for the synthesis of more complex molecules .
Pharmaceutical Research
While specific applications of “[(2-Methylbenzyl)thio]acetic acid” in pharmaceutical research are not readily available, related compounds such as 2-arylbenzothiazoles have been studied extensively. They have shown a wide range of pharmacological properties, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anticonvulsant activities . It’s possible that “[(2-Methylbenzyl)thio]acetic acid” could be used to synthesize similar compounds for pharmaceutical research.
Material Science
In the field of material science, related compounds have been used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . It’s possible that “[(2-Methylbenzyl)thio]acetic acid” could have similar applications.
Biological Research
Compounds similar to “[(2-Methylbenzyl)thio]acetic acid” have been used in biological research. For example, 2-arylbenzothiazoles have been used as fluorescent probes for analyte detection .
Industrial Applications
2-Arylbenzothiazoles, which are related to “[(2-Methylbenzyl)thio]acetic acid”, have been used in various industrial applications. For instance, they’ve been used as fluorescent pigment dyeing substrates .
Environmental Science
In environmental science, related compounds have been studied for their potential environmental impact. For example, some benzothiazoles have been identified as environmental pollutants due to their use in various industrial processes .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thioesters, a group to which this compound belongs, play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . The thioester linkage in these compounds is critical for their interaction with their targets .
Biochemical Pathways
Thioesters like [(2-Methylbenzyl)thio]acetic acid are involved in lipid metabolism . They assist in the transfer of acyl groups, such as fatty acids, from one substrate to another . This process is crucial for the breakdown of fuel (carbohydrate and fat) in the body, which is eventually converted to a simple two-carbon unit called acetyl CoA .
Result of Action
The action of thioesters, in general, is crucial for various metabolic processes, including the breakdown of carbohydrates and fats .
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8-4-2-3-5-9(8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVEGRAZXURHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359322 | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylbenzyl)thio]acetic acid | |
CAS RN |
18926-49-3 | |
Record name | 2-[[(2-Methylphenyl)methyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18926-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2-methylbenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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